molecular formula C12H6N4 B1599614 4,4'-Dicyano-2,2'-bipyridine CAS No. 67491-43-4

4,4'-Dicyano-2,2'-bipyridine

Cat. No.: B1599614
CAS No.: 67491-43-4
M. Wt: 206.2 g/mol
InChI Key: IUMFOUVCDJGKNS-UHFFFAOYSA-N
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Description

4,4’-Dicyano-2,2’-bipyridine is an organic compound with the molecular formula C₁₂H₆N₄. It is a derivative of bipyridine, where the hydrogen atoms at the 4 and 4’ positions are replaced by cyano groups. This compound is known for its role as a ligand in coordination chemistry and its applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4,4’-Dicyano-2,2’-bipyridine typically involves a multistep synthesis process. One common method includes the following steps :

Industrial Production Methods

Industrial production methods for 4,4’-Dicyano-2,2’-bipyridine are similar to laboratory synthesis but are optimized for larger scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dicyano-2,2’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysis: Used for substitution reactions.

    Metal Salts: Used for coordination reactions.

Major Products Formed

Scientific Research Applications

Photosensitizers for Solar Fuel Generation

One of the most significant applications of 4,4'-Dicyano-2,2'-bipyridine is in the field of solar fuel generation. It serves as a crucial component in the synthesis of photosensitizer complexes that facilitate light absorption and energy conversion processes.

  • Mechanism : dcbpy enhances the efficiency of metal-to-ligand charge transfer (MLCT) processes, which are essential for converting solar energy into chemical energy .
  • Case Study : Recent studies have demonstrated that Ir(III) complexes incorporating dcbpy exhibit improved photocatalytic activity for water splitting, suggesting potential for sustainable hydrogen production .

Coordination Chemistry

In coordination chemistry, this compound acts as a versatile ligand capable of forming stable complexes with various metals.

  • Metal Complexes : It is often used to synthesize complexes with metals such as platinum and ruthenium, which have applications in catalysis and materials science .
  • Data Table : Below is a summary of notable metal complexes formed with dcbpy:
Metal ComplexApplicationStability
Pt(dcbpy)(CN)₂Catalysis in organic reactionsHigh
Ru(dcbpy)₂Photovoltaic devicesModerate
Ir(dcbpy)₃Photosensitizers for solar fuelsHigh

Vapochromism and pH-dependent Coloration

dcbpy exhibits remarkable vapochromic properties, meaning its color changes in response to vapor exposure. This feature has potential applications in sensors and indicators.

  • Color Change Mechanism : The cyano groups influence the electronic properties of the compound, leading to distinct color variations under different environmental conditions .
  • Case Study : Research has shown that dcbpy-based materials can be engineered to display specific colors depending on pH levels, making them useful for environmental monitoring applications .

Electrochromic Materials

The electrochromic properties of dcbpy allow it to be utilized in devices that change color upon electrical stimulation. This application is particularly relevant in smart windows and displays.

  • Application Example : Devices incorporating dcbpy can switch from transparent to colored states when an electric current is applied, providing energy-efficient solutions for building designs .

Synthesis of Ruthenium Complexes

The synthesis of ruthenium complexes using dcbpy is another prominent application. These complexes are valuable in various fields including photochemistry and catalysis.

  • Research Findings : Studies indicate that ruthenium complexes with dcbpy ligands demonstrate enhanced stability and efficiency in dye-sensitized solar cells (DSCs) .

Mechanism of Action

The mechanism of action of 4,4’-Dicyano-2,2’-bipyridine involves its role as a ligand in coordination chemistry. The cyano groups lower the energy of the lowest unoccupied molecular orbital (LUMO), which can be exploited for tuning photophysical properties in metal complexes. This compound facilitates metal-to-ligand charge-transfer (MLCT) processes, which are crucial for its applications in photosensitizers and other coordination complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Dicyano-2,2’-bipyridine is unique due to the presence of cyano groups, which significantly alter its electronic properties compared to other bipyridine derivatives. These cyano groups lower the energy of the LUMO, making it a valuable ligand for tuning the photophysical properties of metal complexes .

Biological Activity

4,4'-Dicyano-2,2'-bipyridine (dnbpy) is a bipyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research on the biological effects of dnbpy, particularly focusing on its cytotoxicity, interaction with biomolecules, and potential therapeutic applications.

This compound is characterized by its bipyridine structure with two cyano groups at the 4,4' positions. This configuration influences its reactivity and ability to form complexes with various metal ions, enhancing its biological activity.

1. Cytotoxicity

Research has indicated that dnbpy and its metal complexes exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that ruthenium(II) complexes containing dnbpy showed selective cytotoxicity towards cancer cells while sparing normal cells. The cytotoxicity was assessed using the SRB assay against cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and SKOV3 (ovarian cancer) .

Cell Line Cytotoxicity IC50 (µM) Selectivity
HeLa5.0High
MCF77.5Moderate
SKOV36.0High

2. Interaction with DNA and Proteins

The interaction of dnbpy with DNA has been studied extensively. It has been shown to bind to calf thymus DNA (CT-DNA) through groove binding mechanisms, which was confirmed by fluorescence spectroscopy and viscosity measurements. The binding affinity was influenced by the presence of metal ions in complex formation .

Additionally, dnbpy complexes demonstrated significant interactions with bovine serum albumin (BSA), leading to quenching of intrinsic fluorescence in a static quenching mode, indicating strong binding between the complex and the protein .

3. Antioxidant Activity

Dnbpy exhibits notable antioxidant properties, which contribute to its potential therapeutic applications. The radical scavenging ability of dnbpy was evaluated using various assays including DPPH radical scavenging and hydroxyl radical assays. Results indicated that dnbpy complexes possess superior antioxidant activity compared to standard antioxidants like vitamin C .

Case Study 1: Antitumor Activity

A study investigated the antitumor properties of a ruthenium complex derived from dnbpy against several human cancer cell lines. The results indicated that the complex not only inhibited cell proliferation but also induced apoptosis in cancer cells through mitochondrial pathways .

Case Study 2: Antimicrobial Properties

Another study explored the antimicrobial effects of dnbpy derivatives against various bacterial strains. The results demonstrated effective inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent .

Properties

IUPAC Name

2-(4-cyanopyridin-2-yl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4/c13-7-9-1-3-15-11(5-9)12-6-10(8-14)2-4-16-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMFOUVCDJGKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)C2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439972
Record name 4,4'-DICYANO-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67491-43-4
Record name 4,4'-DICYANO-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 4.73 g (0.0195 mol) of 4,4'-dicarbamoyl-2,2'-bipyridine [J. Am. Chem. Soc. 80, 2745 (1958)] and 5.67 g (0.0476 mol) of thionyl chloride in 30 ml of pyridine is stirred for 16 hours at 100°. After cooling, the reaction mixture is diluted with 100 ml of methylene chloride, filtered and concentrated to dryness by evaporation. The residue is then chromatographed with methylene chloride over silica gel. In this manner, 4,4'-dicyano-2,2'-bipyridine is obtained in the form of white crystals having a melting point of 238°-240°.
Quantity
4.73 g
Type
reactant
Reaction Step One
Quantity
5.67 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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